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Introduction and Chemical Background

Astragaloside II (AS-II) is a prominent cycloartane-type triterpene saponin isolated from the traditional

Chinese medicinal herb Astragalus membranaceus (Huangqi). This natural compound has gained significant

attention in pharmacological research due to its diverse therapeutic properties and multi-target

mechanisms of action. AS-II represents one of the key bioactive constituents responsible for the widely

recognized immunomodulatory, tissue-repairing, and anti-inflammatory effects of its parent herb. The

compound features a characteristic four-ring cycloartane skeleton with sugar moieties attached at specific

positions, which contributes to its biological activity and pharmacokinetic properties.

Research over the past decade has revealed that AS-II exerts therapeutic effects across multiple physiological

systems, including gastrointestinal, renal, pulmonary, nervous, and immune systems. Unlike single-target

pharmaceuticals, AS-II demonstrates a unique capacity to modulate complex signaling networks in a context-

dependent manner, making it a compelling candidate for drug development against multifactorial diseases.

This comprehensive review systematically organizes the current scientific understanding of AS-II's

mechanisms of action, supported by experimental evidence from both in vitro and in vivo studies, with

particular emphasis on its potential applications in drug development and therapeutic interventions.
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Multisystem Mechanisms of Action

The therapeutic effects of Astragaloside II span multiple organ systems and disease models. The table

below systematically summarizes the key mechanisms and experimental evidence for each physiological

system:

Table 1: Comprehensive Mechanisms of Astragaloside II Across Physiological Systems

Physiological
System

Primary Mechanisms Experimental Models Key Outcomes

Intestinal
Repair [1]

Enhanced L-arginine
uptake; Increased

CAT1/CAT2 expression;
mTOR pathway activation;

Promotion of protein
synthesis

Human intestinal Caco-
2 cells; TNBS-induced

mouse colitis model

↑ wound closure (41.42% vs
30.77% control); ↑ cell

proliferation (1.22-fold vs
control); attenuated weight

loss in mice (94.85% vs
85.75% control)

Immune
Modulation [2]

[3]

CD45 PTPase activation;
LCK dephosphorylation; T-

cell proliferation; Th1
cytokine production

Mouse splenocytes;
Cyclophosphamide-

induced
immunosuppression

model

↑ T-cell proliferation; ↑ IL-2
and IFN-γ production;

restored immune function in
immunosuppressed mice

Renal
Protection [4]
[5]

Mitochondrial dynamics

regulation; Enhanced
mitophagy (PINK1/Parkin);

Nrf2/Keap1 pathway
activation; Reduced

podocyte apoptosis

STZ-induced diabetic

rats; Podocyte culture
models

↓ albuminuria; improved

mitochondrial function;
restored autophagy proteins

(Mfn2, Fis1, P62, LC3)

Nervous
System
Repair [6]

p75NTR receptor binding;

β-catenin/Id2/MBP
signaling; OPC

differentiation promotion

Cuprizone and EAE

demyelination models;
OPC cultures

Enhanced remyelination;

improved neurobehavioral
outcomes; increased

oligodendrocyte production
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Physiological
System

Primary Mechanisms Experimental Models Key Outcomes

Pulmonary
Protection [7]
[8]

mTORC1/GSK-3β pathway

activation; NF-κB
inhibition; Inflammatory

cytokine reduction

CS/LPS-induced COPD

mouse model;
RAW264.7

macrophages

Reduced lung inflammation;

decreased pro-inflammatory
factors; improved lung

function

Bone
Formation [9]

BMP-2 pathway activation;

Smad1/5/8 and MAPK
signaling; Osteoblast

differentiation

Rat primary osteoblasts ↑ osteoblast proliferation,

differentiation, and
mineralization; ↑ bone

nodule formation

The diverse pharmacological profile of Astragaloside II demonstrates its potential as a multi-system

therapeutic agent. The consistency of effects across various disease models—from intestinal and renal repair

to neural regeneration—suggests that AS-II modulates fundamental cellular processes that are common to

multiple tissue types. Particularly noteworthy is its repeated involvement with mTOR signaling pathways

across different systems, indicating this may represent a central mechanism of its regenerative properties.

The immunomodulatory effects further complement its tissue-repair capabilities, creating a comprehensive

therapeutic profile that addresses both inflammatory and regenerative components of disease processes.

Detailed Signaling Pathways and Experimental
Evidence

Intestinal Repair Mechanisms

The promotion of intestinal epithelial repair represents one of the most thoroughly characterized

mechanisms of Astragaloside II. In a landmark study investigating inflammatory bowel disease models, AS-

II demonstrated a dose-dependent ability to enhance wound closure in Caco-2 cell monolayers, with the most

significant effects observed at 0.1 μM concentration [1]. The mechanistic basis for this effect involves a

sophisticated L-arginine transport pathway wherein AS-II upregulates cationic amino acid transporters

CAT1 and CAT2, resulting in increased cellular uptake of L-arginine by 104.73 ± 3.90 pmol/mg protein/min

compared to controls.
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The subsequent intracellular signaling events follow a well-defined cascade:

Figure 1: Astragaloside II Intestinal Repair Signaling Pathway
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This pathway was conclusively validated through inhibition experiments where both lysine (a competitive

inhibitor of CAT transporters) and rapamycin (an mTORC1 inhibitor) completely abolished AS-II-induced

wound healing, protein synthesis, and downstream phosphorylation events [1]. The translational relevance of

these cellular findings was confirmed in a TNBS-induced mouse colitis model, where AS-II administration
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attenuated weight loss, improved intestinal lengths, and reduced inflammation markers, demonstrating its

potential therapeutic value for inflammatory bowel diseases.

Immunomodulatory Mechanisms

AS-II exhibits a unique immunomodulatory profile that differs from conventional immunosuppressants or

immunostimulants. The compound demonstrates a remarkable ability to enhance T cell activation through

targeted regulation of CD45 protein tyrosine phosphatase activity, a critical regulator of T cell receptor

signaling [2] [3]. At concentrations of 10-30 nM, AS-II significantly enhanced the proliferation of primary

splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation. Furthermore, AS-II (30 nM) increased

IL-2 and IFN-γ secretion, upregulated mRNA levels of IFN-γ and T-bet transcription factors, and promoted

expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation.

Figure 2: Astragaloside II Immunomodulation Signaling Pathway

ASII

CD45 PTPase Activation

LCK (Tyr505) Dephosphorylation

TCR Signaling Activation

T-cell Proliferation IL-2, IFN-γ Production CD25 Expression CD69 Expression

CD45 Inhibitor

Blocks

Click to download full resolution via product page

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4002795/
https://www.nature.com/articles/aps2012208
https://www.smolecule.com/products/s1960439?utm_src=pdf-body
https://www.smolecule.com/products/s1960439?utm_src=pdf-body-img
https://www.smolecule.com/products/s1960439?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The specificity of this immunomodulation is particularly noteworthy. AS-II demonstrated no apparent

effects on B cell proliferation, indicating a selective action on cellular immunity rather than broad immune

stimulation [2]. This targeted mechanism was further validated in cyclophosphamide-induced

immunosuppressed mice, where oral administration of AS-II (50 mg/kg) restored splenic T cell proliferation

and cytokine production, substantiating its potential application in immunodeficiency conditions.

Organ-Protective Mechanisms

3.3.1 Renal Protection

In diabetic nephropathy models, AS-II demonstrated significant podocyte-protective effects through

modulation of mitochondrial dynamics and mitophagy. In STZ-induced diabetic rats, AS-II administration

(3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated albuminuria, renal histopathology, and podocyte foot

process effacement [4] [5]. The molecular mechanisms involved:

Restoration of mitochondrial dynamics through regulation of fusion/fission proteins (Mfn2, Fis1)
Activation of mitophagy via the PINK1/Parkin pathway

Enhancement of antioxidant responses through the Nrf2/Keap1 signaling axis
Reduction of podocyte apoptosis through mitochondrial pathway modulation

These multi-faceted actions on fundamental cellular quality control mechanisms position AS-II as a

promising candidate for addressing the complex pathophysiology of diabetic nephropathy and other

proteinuric kidney diseases.

3.3.2 Pulmonary Protection

In chronic obstructive pulmonary disease (COPD) models, AS-II exhibited significant anti-inflammatory

effects in a cigarette smoke and LPS-induced mouse model [7] [8]. The compound attenuated lung

dysfunction, histopathological damage, inflammatory infiltration, and pro-inflammatory cytokine secretion

through a novel mechanism involving the mTORC1/GSK-3β signaling pathway. AS-II enhanced mTORC1

activation, which subsequently phosphorylated and inhibited GSK-3β activity. This led to promoted binding

of CREB-binding protein (CBP) to CREB, thereby antagonizing its interaction with nuclear factor-κB (NF-

κB) and inhibiting the transcriptional activity of this master inflammatory regulator.
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The critical dependence on mTORC1 signaling was confirmed through inhibition experiments where

rapamycin completely abolished the protective effects of AS-II against LPS-induced inflammatory damage

in RAW264.7 cells [8]. This mechanism represents a sophisticated anti-inflammatory pathway that leverages

the cross-talk between metabolic and inflammatory signaling networks.

3.3.3 Nervous System Repair

A groundbreaking 2025 study revealed that AS-II facilitates remyelination in demyelinating diseases such

as multiple sclerosis through direct interaction with the p75 neurotrophin receptor (p75NTR) [6]. Using

advanced techniques including drug affinity responsive target stability mass spectrometry and cellular

thermal shift assays, researchers demonstrated that AS-II binds specifically to p75NTR at residues Pro253

and Ser257, stabilizing its structure and promoting downstream signaling that ultimately enhances

oligodendrocyte precursor cell differentiation and myelin regeneration.

The signaling cascade involves:

Binding and stabilization of p75NTR
Activation of β-catenin/Id2/MBP signaling axis
Promotion of oligodendrocyte maturation
Enhanced myelin basic protein expression

The essential nature of p75NTR for these effects was confirmed in knockout mice, where AS-II failed to

restore myelin or neural function, providing compelling genetic evidence for this mechanism [6].

3.3.4 Bone Formation

In skeletal system applications, AS-II demonstrated significant osteogenic induction capabilities in rat

primary osteoblasts [9]. The compound stimulated osteoblast proliferation, differentiation, and

mineralization through activation of bone morphogenetic protein-2 (BMP-2) signaling and subsequent

engagement of both Smad1/5/8 and MAPK pathways. This dual activation led to increased expression of the

master osteogenic transcription factor Runx2/Cbfa1. The critical role of BMP-2 was established through

inhibition experiments where Noggin (a BMP antagonist) blocked AS-II-mediated osteoblast differentiation

and pathway activation.

Experimental Protocols and Methodologies
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In Vitro Assessment Protocols

4.1.1 Cell Proliferation and Scratch Wound Assay [1]

Primary Intestinal Epithelial Cells (Caco-2) Culture:

Culture human intestinal Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential

amino acids, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂

Seed cells in 96-well plates (5×10³ cells/well) for proliferation assays or 6-well plates (2×10⁵

cells/well) for wound healing assays
Serum-starve cells for 24 hours before AS-II treatment to synchronize cell cycle

AS-II Treatment:

Prepare AS-II stock solution in DMSO and dilute with culture medium to final concentrations (0.01,
0.1, and 1 μM)

Include vehicle control (DMSO ≤0.1%)
Treat cells for 24-72 hours based on experimental endpoint

Scratch Wound Assay:

Create a uniform scratch wound using a sterile 200 μL pipette tip when cells reach 90-95%
confluence

Wash cells with PBS to remove detached cells and add fresh medium containing AS-II
Capture images at 0, 24, and 48 hours using an inverted microscope

Quantify wound closure percentage using image analysis software (ImageJ)

Cell Proliferation Assessment:

Measure cell viability using MTT assay: add 0.5 mg/mL MTT solution and incubate for 4 hours at

37°C
Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm

Express results as fold-change compared to control

4.1.2 L-arginine Uptake Measurement [1]

Radioisotope Uptake Assay:

Wash cells twice with uptake buffer (125 mM NaCl, 25 mM HEPES, 4.8 mM KCl, 1.2 mM MgSO₄, 5.6
mM glucose, 1.2 mM CaCl₂, pH 7.4)

Incubate cells with L-[³H]arginine (1 μCi/mL) in uptake buffer for 10 minutes at 37°C
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Terminate uptake by rapid removal of radioactive medium followed by three ice-cold PBS washes

Solubilize cells in 0.1% SDS and measure radioactivity by liquid scintillation counting
Calculate L-arginine uptake as pmol/mg protein/min

Inhibition Studies:

Pre-incubate cells with lysine (10 mM) for 30 minutes before AS-II treatment to competitively inhibit
CAT transporters

Use rapamycin (20 nM) to inhibit mTORC1 signaling

In Vivo Experimental Models

4.2.1 TNBS-Induced Colitis Model [1]

Colitis Induction:

Use 6-8 week old female BALB/c mice (18-22 g)
Sensitize with 1% TNBS (2,4,6-trinitrobenzene sulfonic acid) in 50% ethanol administered rectally

(100 μL per mouse) using a polyethylene catheter
Administer AS-II (0.1-1 mg/kg) or vehicle orally for 7-14 days post-TNBS administration

Disease Assessment:

Monitor body weight daily and calculate percentage change from baseline
Measure colon length at sacrifice as an indicator of inflammation severity

Assess mucosal damage and inflammatory cell infiltration by histology (H&E staining)
Quantify myeloperoxidase (MPO) activity as a marker of neutrophil infiltration

4.2.2 STZ-Induced Diabetic Nephropathy Model [4] [5]

Diabetes Induction:

Use male Sprague-Dawley rats (200-250 g)

Induce diabetes with single intraperitoneal injection of streptozotocin (55 mg/kg in citrate buffer, pH
4.5)

Confirm diabetes 72 hours post-injection (blood glucose >16.7 mmol/L)

Drug Administration:

Randomize diabetic rats into treatment groups 2 weeks after STZ confirmation
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Administer AS-II (3.2 and 6.4 mg·kg⁻¹·d⁻¹) or losartan (10 mg·kg⁻¹·d⁻¹) as positive control via oral

gavage for 9 weeks
Include non-diabetic rats as normal controls

Renal Function Assessment:

Collect 24-hour urine using metabolic cages at 0 and 9 weeks
Measure urinary albumin/creatinine ratio (ACR) using automated analyzer

Process kidney tissue for histology (PAS staining) and electron microscopy for podocyte foot process
evaluation

Analyze mitochondrial dynamics proteins (Mfn2, Fis1) and autophagy markers (P62, LC3) by Western
blot

Table 2: Experimental Models and Key Parameters for Astragaloside II Research

Experimental Model Induction Method
AS-II
Dosage

Treatment
Duration

Primary Endpoints

TNBS-Induced Colitis
[1]

Rectal TNBS in 50%
ethanol

0.1-1 mg/kg
(oral)

7-14 days Body weight change,
colon length, MPO

activity, histology
score

STZ-Induced Diabetic
Nephropathy [4] [5]

IP STZ (55 mg/kg) 3.2, 6.4
mg·kg⁻¹·d⁻¹

(oral)

9 weeks Urinary ACR, blood
glucose, podocyte

foot process
effacement,

mitochondrial proteins

CS/LPS-Induced
COPD [7] [8]

LPS instillation +

cigarette smoke
exposure

10, 20 mg/kg

(oral)

4 weeks Lung index,

inflammatory cells,
cytokine levels, lung

histopathology

Cuprizone/EAE
Demyelination [6]

Cuprizone diet or

MOG immunization

5, 10 mg/kg

(IP)

4-6 weeks Neurobehavioral

scores, myelin
integrity,

oligodendrocyte
counts
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Experimental Model Induction Method
AS-II
Dosage

Treatment
Duration

Primary Endpoints

Cyclophosphamide
Immunosuppression
[2] [3]

IP

cyclophosphamide
(80 mg/kg)

50 mg/kg

(oral)

10-14 days Spleen T cell

proliferation, IL-2/IFN-
γ production,

CD25/CD69
expression

Conclusion and Therapeutic Potential

The comprehensive analysis of Astragaloside II reveals a complex pharmacological profile with

therapeutic potential across multiple disease domains. The compound's ability to modulate fundamental

cellular processes including nutrient transport, metabolic signaling, immune activation, and cellular

differentiation positions it as a promising candidate for drug development. Particularly noteworthy is the

consistent observation of efficacy in the low micromolar to nanomolar range across diverse experimental

systems, suggesting high potency and potentially favorable dosing parameters for clinical translation.

Several key aspects of AS-II's mechanism merit emphasis for future research:

The tissue-reparative effects appear to involve enhanced cellular biosynthetic capacity through

mTOR-mediated protein synthesis
The immunomodulatory properties demonstrate remarkable specificity for T cell activation via

CD45 regulation
The organ-protective actions consistently involve restoration of mitochondrial function and

reduction of inflammatory signaling
The recently identified remyelination potential reveals previously unappreciated applications in

neurological disorders
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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